molecular formula C38H33NO5 B1453356 Fmoc-D-Thr(Trt)-OH CAS No. 682800-84-6

Fmoc-D-Thr(Trt)-OH

Cat. No. B1453356
M. Wt: 583.7 g/mol
InChI Key: JARBLLDDSTVWSM-OSPAZUARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Fmoc-D-Thr(Trt)-OH involves the protection of the threonine hydroxyl group with the trityl group. This protection allows for selective modification of other functional groups while the derivative is attached to a solid support during peptide synthesis. The trityl group can be selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) containing triisopropylsilane (TIS) .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Thr(Trt)-OH is C₃₈H₃₃NO₅ , with a molar mass of 583.67 g/mol . The structure includes the Fmoc protective group, the D-threonine backbone, and the trityl group attached to the hydroxyl group of threonine.


Physical And Chemical Properties Analysis

  • Melting Point : 70 - 85°C .

Scientific Research Applications

“Fmoc-D-Thr(Trt)-OH” is a type of Fmoc-modified amino acid. Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

  • Fabrication of Functional Materials : Fmoc-modified amino acids can serve as simple bio-inspired building blocks for the fabrication of functional materials . They can self-assemble into nanostructures with diverse morphologies, which have intriguing application potentials in various fields .

  • Peptide Synthesis : The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

  • Cell Cultivation : Fmoc-modified amino acids can be used in cell cultivation . The self-assembled nanostructures can provide a suitable environment for cell growth and proliferation .

  • Bio-Templating : The self-assembled nanostructures of Fmoc-modified amino acids can serve as bio-templates for the synthesis of other nanomaterials . This can be useful in various fields such as nanotechnology and materials science .

  • Optical Applications : The aromaticity of the Fmoc group can give rise to interesting optical properties . This can be exploited in the design of optical devices or sensors .

  • Drug Delivery : Fmoc-modified amino acids can be used in drug delivery systems . The self-assembled nanostructures can encapsulate drug molecules and release them in a controlled manner .

  • Catalytic Applications : The self-assembled nanostructures of Fmoc-modified amino acids can serve as catalysts for various chemical reactions . The catalytic activity can be tuned by changing the amino acid sequence or the conditions of self-assembly .

  • Therapeutic Applications : Fmoc-modified amino acids can have therapeutic applications . For example, they can be used to design peptides with antimicrobial activity . The Fmoc group can also enhance the cell-penetrating ability of therapeutic peptides .

  • Antibiotic Properties : Some Fmoc-modified peptides have been found to have antibiotic properties . These peptides can disrupt bacterial membranes, leading to cell death .

  • Biosensing : Fmoc-modified amino acids can be used in the design of biosensors . The self-assembled nanostructures can bind to specific biomolecules, leading to a detectable signal .

  • Nanotechnology : The self-assembled nanostructures of Fmoc-modified amino acids can be used in various nanotechnology applications . For example, they can be used to fabricate nanowires, nanotubes, or nanoparticles .

  • Environmental Remediation : Fmoc-modified amino acids can be used in environmental remediation . The self-assembled nanostructures can bind to and remove pollutants from the environment .

Safety And Hazards

  • WGK (Water Hazard Class) : WGK 2 (obviously hazardous to water) .

properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBLLDDSTVWSM-OSPAZUARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Thr(Trt)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Zhang, SM Muthana, JJ Barchi Jr… - Organic letters, 2012 - ACS Publications
Solid phase peptide coupling of glycosylated threonine derivatives was systematically evaluated. In contrast to glycosylated serine derivatives which are highly prone to epimerization, …
Number of citations: 19 pubs.acs.org
A Parmar, A Iyer, CS Vincent… - Chemical …, 2016 - pubs.rsc.org
The discovery of the new antibiotic teixobactin has been timely in the race for unearthing novel antibiotics wherein the emergence of drug resistant bacteria poses a serious threat …
Number of citations: 89 pubs.rsc.org
D Singer, R Hoffmann - Peptide-Based Drug Design, 2008 - Springer
Most mammalian proteins are transiently phosphorylated on seryl, threonyl, or tyrosyl positions by kinases and dephosphorylated by phosphatases in response to specific intra- or …
Number of citations: 2 link.springer.com
Y Zhang, S Daum, D Wildemann, XZ Zhou… - ACS chemical …, 2007 - ACS Publications
Human Pin1 is a key regulator of cell-cycle progression and plays growth-promoting roles in human cancers. High-affinity inhibitors of Pin1 may provide a unique opportunity for …
Number of citations: 148 pubs.acs.org
R Malkawi, A Iyer, A Parmar, DG Lloyd, ET Leng Goh… - Pharmaceutics, 2018 - mdpi.com
Teixobactin is a highly potent cyclic depsipeptide which kills a broad range of multi-drug resistant, Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) …
Number of citations: 12 www.mdpi.com
A Parmar - 2019 - eprints.lincoln.ac.uk
The work herein is part of my PhD for four years (April 2015- October 2018) at Lincoln University, UK. I have had the opportunity to travel to Temple University, Philadelphia, the USA, to …
Number of citations: 3 eprints.lincoln.ac.uk

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